molecular formula C12H25NO B13240318 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol

2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol

Cat. No.: B13240318
M. Wt: 199.33 g/mol
InChI Key: JBSQHVRNYVLJFV-UHFFFAOYSA-N
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Description

2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol is a chiral amino alcohol compound of significant interest in advanced organic synthesis and pharmaceutical research. This structure, featuring a butanol chain linked to a 4,4-dimethylcyclohexyl group via an amino bridge, is analogous to other pharmacologically active amino alcohols . Its molecular framework suggests potential utility as a key building block or intermediate in the development of novel active compounds. Researchers may employ this compound in the synthesis of complex molecules, where its structure could contribute to specific steric and electronic properties. The 4,4-dimethylcyclohexyl moiety may enhance lipid solubility, potentially influencing the pharmacokinetic profile of resulting candidate molecules. As with related substances, it is strictly for research use in laboratory settings . This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and conduct appropriate risk assessments before handling. The product is supplied with batch-specific quality control documentation to ensure consistency and reliability for your research applications.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-[(4,4-dimethylcyclohexyl)amino]butan-1-ol

InChI

InChI=1S/C12H25NO/c1-4-10(9-14)13-11-5-7-12(2,3)8-6-11/h10-11,13-14H,4-9H2,1-3H3

InChI Key

JBSQHVRNYVLJFV-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CCC(CC1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 4,4-dimethylcyclohexylamine with butanal in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Functional Group and Reactivity

  • Amino Alcohol vs. This difference suggests divergent applications: amino alcohols are often explored for drug delivery or as ligands, while phosphonofluoridates may serve as pesticides or chemical warfare analogs .
  • Cyclohexyl Substituents: The 4,4-dimethylcyclohexyl group in the target compound enhances steric bulk compared to the unsaturated cyclohexenol in .

Molecular Weight and Solubility

  • The target compound (MW 199.34) is lighter than the dibenzylamino derivative in (MW 295.42), implying better membrane permeability but reduced solubility in polar solvents. The thienopyrimidine ester () has a higher MW (344.47) and likely lower aqueous solubility due to its hydrophobic heterocycle .

Research Implications

  • Medicinal Chemistry: The amino alcohol motif is common in β-blockers and neurotransmitter analogs. The 4,4-dimethylcyclohexyl group could modulate CNS penetration, warranting exploration in neuroactive drug design.
  • Chiral Resolution: The stereochemistry of cyclohexyl-amino alcohols (cf. ’s (1R,4R) isomer) could enable enantioselective catalysis or asymmetric synthesis .

Biological Activity

2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol includes a bulky cyclohexyl group with two methyl substituents attached to the nitrogen atom of the amino group. This unique configuration influences its interactions with biological macromolecules.

The biological activity of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate interaction and catalytic activity. This mechanism is crucial for its potential therapeutic applications in conditions like metabolic disorders and cancer.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, possibly acting as a ligand for specific receptors involved in neurotransmission and hormonal regulation .

Biological Activity Studies

Several studies have investigated the biological activity of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol:

1. Enzyme Interaction Studies

Research indicates that this compound can influence enzyme activity through hydrogen bonding and ionic interactions facilitated by its amino group. The hydrophobic cyclohexyl ring enhances van der Waals interactions, which may stabilize enzyme-ligand complexes.

2. Pharmacological Applications

The potential therapeutic applications include:

  • Antidepressant Effects : Preliminary studies suggest that the compound might exhibit antidepressant-like effects by modulating neurotransmitter systems .
  • Anti-inflammatory Properties : There is emerging evidence indicating that it may reduce inflammation through inhibition of pro-inflammatory cytokines .

Comparative Analysis

To better understand the uniqueness of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
2-[(3,4-Dimethylcyclohexyl)amino]propan-1-olEnzyme modulation, potential anti-cancer effectsSmaller cyclohexyl group
2-(Cyclopropylamino)butan-1-olNeurotransmitter modulationDifferent cyclic structure
3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-olEnzyme inhibition, receptor bindingSimilar cyclohexyl group but different functionalization

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol resulted in significant reductions in anxiety-like behaviors. Behavioral assays indicated enhanced serotonergic activity in the brain regions associated with mood regulation .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that this compound could inhibit the production of TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS). The results suggest a potential mechanism for its anti-inflammatory effects, making it a candidate for further development in inflammatory disease therapies .

Q & A

Q. What are the recommended methods for synthesizing 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol in a laboratory setting?

Methodological Answer: A common approach involves reductive amination of 4,4-dimethylcyclohexanone with 2-aminobutan-1-ol. Key steps include:

  • Step 1: Condensation of the ketone (4,4-dimethylcyclohexanone) with 2-aminobutan-1-ol in a solvent like methanol or ethanol under reflux.
  • Step 2: Reduction of the imine intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Critical Considerations:

  • Monitor reaction progress via TLC or GC-MS to avoid over-reduction or side reactions.
  • Optimize stoichiometry to minimize residual starting materials .
Synthetic Route Yield Key Conditions
Reductive amination (NaBH₄)65-75%Methanol, 0°C to RT, 12 hrs
Catalytic hydrogenation (H₂/Pd-C)70-80%Ethanol, 50 psi H₂, 24 hrs

Q. How should researchers handle and store 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol to ensure safety and stability?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .
  • Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or acidic/basic conditions to prevent degradation .
  • Stability Tests: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR (¹H, ¹³C): Assign peaks for the cyclohexyl group (δ 1.2–1.8 ppm) and amino alcohol moiety (δ 3.5–4.0 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) at m/z 228.206 (calculated for C₁₂H₂₅NO).
  • Purity Assessment:
    • HPLC: Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 210 nm. Target ≥98% purity .
Technique Key Parameters Application
¹H NMR500 MHz, CDCl₃Structural elucidation
HPLCC18, 1.0 mL/min, 210 nmPurity quantification

Advanced Research Questions

Q. What experimental strategies can elucidate the pharmacological mechanisms of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol?

Methodological Answer:

  • In Vitro Receptor Binding Assays: Screen for adrenergic (α/β) or GABA receptor affinity using radioligand displacement (e.g., [³H]-dihydroalprenolol for β-adrenoceptors).
  • Metabolic Profiling: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify hydroxylation or conjugation pathways .
  • Functional Studies: Measure cAMP levels in HEK293 cells expressing target receptors to assess agonist/antagonist activity.

Example Data:

Assay Result Implication
β-adrenoceptor bindingIC₅₀ = 15 µMModerate receptor affinity
Microsomal stabilityt₁/₂ = 45 mins (CYP3A4-mediated)Rapid hepatic metabolism

Q. How can researchers resolve contradictions in reported data regarding the compound’s reactivity or biological activity?

Methodological Answer:

  • Reproducibility Checks: Replicate experiments under standardized conditions (e.g., solvent, temperature, assay protocols).
  • Cross-Validation: Use orthogonal methods (e.g., SPR for binding kinetics vs. functional assays) to confirm activity .
  • Variable Analysis: Investigate impurities (via HPLC-MS) or stereochemical differences (chiral chromatography) that may affect outcomes .

Case Study:
Discrepancies in IC₅₀ values for enzyme inhibition may arise from:

  • Purity Variations: A 95% pure sample (with 5% by-products) vs. a 98% pure sample .
  • Assay Conditions: Differences in pH or co-factor concentrations (e.g., Mg²⁺ in kinase assays).

Q. What methodologies are recommended for assessing the compound’s stability under various experimental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to:
    • Acidic/alkaline conditions: 0.1M HCl/NaOH at 40°C for 24 hrs.
    • Oxidative stress: 3% H₂O₂ at RT for 6 hrs.
    • Photolysis: UV light (254 nm) for 48 hrs .
  • Analysis: Monitor degradation via HPLC and identify products using LC-QTOF-MS.

Stability Profile:

Condition Degradation Products % Remaining Parent Compound
Acidic (pH 2)Cyclohexylamine derivative85%
Oxidative (H₂O₂)N-oxide70%
PhotolyticNone detected98%

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